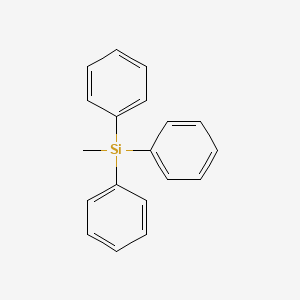
Methyltriphenylsilane
描述
Methyltriphenylsilane is an organosilicon compound with the chemical formula C₁₉H₁₈Si . It is a white to almost white crystalline solid with a molecular weight of 274.43 g/mol . This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with methyl iodide in the presence of a base such as potassium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Methyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols , siloxanes , and various substituted silanes .
科学研究应用
Methyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: It is employed in the study of silicon-based life forms and their biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which methyltriphenylsilane exerts its effects involves its interaction with various molecular targets. It can act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic processes and organic synthesis .
相似化合物的比较
Triphenylsilane: Similar in structure but lacks the methyl group.
Tetraphenylsilane: Contains an additional phenyl group compared to methyltriphenylsilane.
Trimethylsilane: Contains three methyl groups instead of phenyl groups
Uniqueness: this compound is unique due to its combination of a methyl group and three phenyl groups attached to a silicon atom. This structure imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other organosilicon compounds .
属性
IUPAC Name |
methyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVICQLYWGMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335042 | |
| Record name | Methyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-29-7 | |
| Record name | Methyltriphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyltriphenylsilane's structure in its application for SiOC(-H) thin films?
A: this compound ([C19H18Si][1,2]) possesses a bulky structure due to the presence of three phenyl rings and one methyl group attached to the central silicon atom. This bulkiness plays a crucial role when this compound is used as a precursor for SiOC(-H) thin films. During the deposition process, the steric hindrance caused by these bulky substituents leads to the formation of nanovoids within the film. [] These nanovoids effectively lower the dielectric constant of the film, a critical property for its application in microelectronics. []
Q2: How is this compound characterized, and what key structural insights do these methods provide?
A: this compound can be characterized using various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Single-crystal X-ray diffraction, Gas Chromatography-Mass Spectrometry (GC-MS), Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Thermogravimetric Analysis (TGA). []
- Single-crystal X-ray diffraction confirms that this compound consists of one silicon atom bonded to three phenyl rings and one methyl group. The phenyl rings adopt a propeller-like conformation around the silicon atom. []
- Solid-state NMR provides information about the chemical environment of the silicon atom within the molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


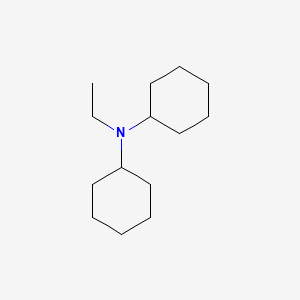
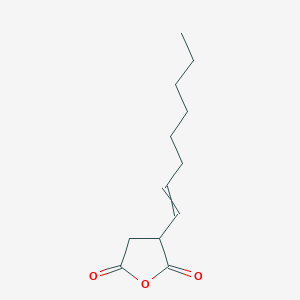
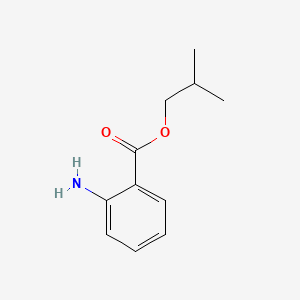
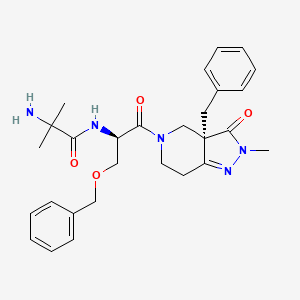
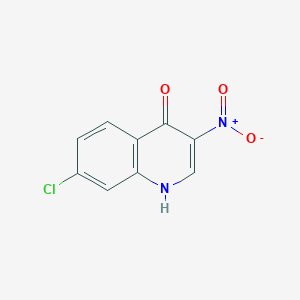
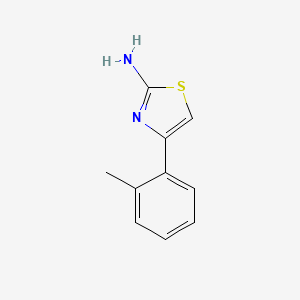
![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
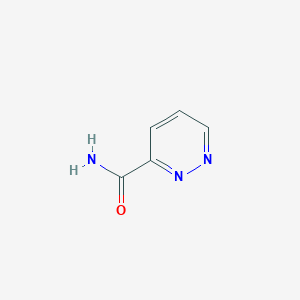



![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)
